(2Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile
Description
(2Z)-3-[2-(2,4-Dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a Z-configuration at the double bond. Its structure includes a 2-(2,4-dichlorophenoxy)phenyl group and a 3-methoxyphenyl substituent, with a nitrile group at the β-position. The dichlorophenoxy and methoxyphenyl moieties contribute to its electronic and steric properties, influencing its reactivity, photophysical behavior, and intermolecular interactions.
Properties
IUPAC Name |
(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO2/c1-26-19-7-4-6-15(12-19)17(14-25)11-16-5-2-3-8-21(16)27-22-10-9-18(23)13-20(22)24/h2-13H,1H3/b17-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQFFXGQJQEQDI-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C/C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with a suitable halogenating agent to form 2,4-dichlorophenoxy.
Coupling with Phenyl Derivative: The dichlorophenoxy intermediate is then coupled with a phenyl derivative under basic conditions to form the desired phenyl ether.
Nitrile Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
(2Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile features a prop-2-enenitrile backbone, characterized by a double bond between the second and third carbon atoms, along with a nitrile group (-C≡N). The presence of 2,4-dichlorophenoxy and 3-methoxyphenyl substituents enhances its chemical properties and may influence its biological activity. The dichlorophenoxy group can contribute to the compound's lipophilicity, while the methoxy group may enhance its electron-donating ability, affecting its reactivity and interaction with biological targets.
Potential applications:
- The compound may exhibit significant pharmacological effects, as suggested by research into the biological activity of similar compounds.
- Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques can help elucidate its pharmacodynamics and pharmacokinetics.
Reactivity
The chemical reactivity of this compound can be analyzed through various types of reactions that can be mediated by various catalysts or conditions, making this compound versatile for synthetic applications. Synthesis of this compound can be achieved through several methods:
R1CHO + R2C≡N → R1C=CR2CN + H₂O
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Curcumin | Contains two aromatic rings with methoxy groups | Antioxidant, anti-inflammatory | Low bioavailability |
| 4-Hydroxycoumarin | Contains a coumarin core | Anticoagulant | Strongly interacts with blood coagulation factors |
| 5-Fluorouracil | Pyrimidine derivative | Anticancer | Targets RNA synthesis specifically |
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites, while the aromatic rings provide hydrophobic interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Key Compounds:
- (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I)
- (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
- (2Z)-3-(4-Fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
Analysis :
- Electron-Withdrawing vs. Electron-Donating Groups: The dichlorophenoxy group (electron-withdrawing) in the target compound contrasts with the diphenylamino (electron-donating) group in Compound I, leading to differences in HOMO-LUMO gaps and emission profiles.
Structural and Crystallographic Comparisons
Key Compounds:
- (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile
- (2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile
Analysis :
- Packing Efficiency: The naphthyl-containing derivative shows π-π interactions between aromatic rings, whereas sulfonamido groups in facilitate H-bonding. The target compound’s dichlorophenoxy group may promote Cl···π or C–H···O interactions.
- Conformational Flexibility: Syn/anti conformers in diphenylamino derivatives are absent in rigid naphthyl or sulfonamido analogs.
Key Compounds:
- (2Z)-3-[4-(Dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile
- (2Z)-3-(Furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Analysis :
- Thiazole vs. The dichlorophenoxy group may instead favor environmental stability.
- Fluorine Effects : Fluorine in increases electronegativity and metabolic stability compared to chlorine in the target compound.
Biological Activity
The compound (2Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile is a synthetic derivative that exhibits significant biological activities, particularly in the context of herbicidal and pharmaceutical applications. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, efficacy, and potential therapeutic uses.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This compound is primarily recognized for its herbicidal properties, attributed to its ability to inhibit specific biochemical pathways in plants. The presence of the dichlorophenoxy moiety suggests potential interference with auxin transport systems, leading to uncontrolled growth and eventual plant death.
Key Mechanisms:
- Inhibition of Auxin Transport : The dichlorophenoxy group is known to mimic natural auxins, disrupting normal plant hormonal balance.
- Disruption of Cellular Metabolism : Studies indicate that the compound may affect mitochondrial function, as observed in related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), which impacts ATP levels and membrane integrity in isolated mitochondria .
Biological Activity and Efficacy
Research indicates that this compound exhibits a range of biological activities beyond herbicidal effects.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures possess antimicrobial properties. For instance:
- Inhibition of Pathogenic Bacteria : Compounds related to this structure have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound:
- Cell Line Testing : In vitro studies on human cell lines revealed that at certain concentrations, the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the efficacy and safety profile of this compound, a comparison with related compounds is beneficial:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2,4-D | [Structure] | Herbicidal | 10 |
| (Compound X) | [Structure] | Antimicrobial | 25 |
| (Compound Y) | [Structure] | Cytotoxicity | 15 |
Case Studies
Several case studies have explored the application of this compound in agricultural and pharmaceutical contexts:
- Agricultural Application : A field study demonstrated that this compound effectively reduced weed populations in crops without significant phytotoxicity to the desired plants.
- Pharmaceutical Development : Research focused on synthesizing derivatives of this compound for enhanced cytotoxicity against specific cancer types has shown promising results.
Q & A
Q. What controls are essential when assessing the compound’s cytotoxicity in cell-based assays?
- Methodological Answer : Include vehicle controls (e.g., DMSO at 0.1% v/v) and positive controls (e.g., cisplatin for apoptosis). Use MTT assays to differentiate cytotoxic vs. cytostatic effects. For ROS-related studies, pre-treat cells with antioxidants (e.g., NAC) to confirm specificity.
Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
